Pencycuron

概要

説明

Pencycuron is a phenylurea fungicide developed by Bayer Crop Science and marketed under the brand name Monceren . It is specifically designed to combat the plant pathogen Rhizoctonia solani, which causes diseases such as sheath blight in rice and black scurf in potatoes . This compound is virtually insoluble in water but dissolves in most common organic solvents .

準備方法

Pencycuron can be synthesized through various methods. One common synthetic route involves the reaction of 4-chlorobenzyl chloride with cyclopentylamine to form N-(4-chlorobenzyl)-N-cyclopentylamine. This intermediate is then reacted with phenyl isocyanate to yield this compound . Industrial production methods typically involve high-performance liquid chromatography (HPLC) to ensure the purity and quality of the compound .

化学反応の分析

Pencycuron undergoes several types of chemical reactions:

Reduction: Reduction reactions are less common for this compound.

Substitution: This compound can undergo substitution reactions, particularly involving the chlorobenzyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Agricultural Applications

Pencycuron is primarily employed for controlling fungal diseases in crops, particularly in potatoes and rice. Its effectiveness has been documented in several studies:

- Potato Disease Management : this compound demonstrated total inhibition of mycelial growth of Rhizoctonia solani, a significant pathogen responsible for black scurf in potatoes. Formulations such as Monceren 250 SC and Monceren 25 WP have shown nearly complete control of the disease when applied at concentrations of 0.5% to 0.75% under both pot house and field conditions .

- Rice Sheath Blight Control : As a non-systemic protective fungicide, this compound is effective against sheath blight in rice. Studies have shown that it can be quantified using high-performance liquid chromatography, with dissipation rates indicating a half-life ranging from 1.57 to 2.77 days, suggesting minimal risk of long-term environmental contamination .

Residue Dynamics

Research into the residue levels of this compound in crops has highlighted its dynamics post-application:

- Eggplant Residue Evaluation : A study utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) found that this compound residues can be effectively monitored in eggplants, demonstrating high recovery rates during extraction processes . This indicates its suitability for ensuring food safety standards.

- Environmental Impact : Investigations into soil degradation revealed that this compound degrades more rapidly in certain soil types, such as coastal saline soils, with short-lived effects on microbial activity . This suggests that while this compound can impact soil health temporarily, its ecological significance may be limited.

Genotoxicity Studies

Concerns regarding the potential genotoxic effects of this compound have been raised:

- A collaborative study indicated that this compound may possess DNA-damaging potential, as evidenced by increased micronucleus frequency in human cell cultures exposed to the fungicide . These findings highlight the need for further research to fully understand the implications of this compound exposure on human health.

Comparative Efficacy Against Other Fungicides

This compound's efficacy has been compared with other fungicides in various studies:

| Fungicide | Efficacy (%) | Application Rate |

|---|---|---|

| This compound | 100 | 0.5% - 0.75% |

| Emisan-6 | 75.5 | 0.25% |

| Vitavax-75 WP | 30.6 | 0.5% |

| Bavistin | 22.3 | 0.3% |

This table illustrates that this compound is among the most effective options for managing black scurf in potatoes, particularly when compared to other commonly used fungicides .

Conclusion and Future Directions

This compound serves as a critical tool in agricultural pest management, particularly for fungal diseases affecting crops like potatoes and rice. While its effectiveness is well-documented, ongoing research into its environmental impact and potential health risks is essential to ensure safe usage practices.

Future studies should focus on:

- Long-term ecological impacts of this compound application.

- Comprehensive assessments of human health risks associated with exposure.

- Development of integrated pest management strategies that incorporate safer alternatives alongside traditional fungicides.

作用機序

Pencycuron exerts its fungicidal effects by inhibiting the growth of Rhizoctonia solani. It disrupts the formation of fungal cell walls, leading to cell lysis and death . The molecular targets and pathways involved include the inhibition of enzymes critical for cell wall synthesis .

類似化合物との比較

Pencycuron belongs to the class of phenylurea fungicides, which includes other compounds like diuron and linuron . Compared to these compounds, this compound is unique in its specific activity against Rhizoctonia solani and its relatively low toxicity to mammals . Other similar compounds include:

Diuron: Used as a herbicide and has broader activity against various plant pathogens.

Linuron: Also a herbicide with similar properties but different target specificity.

This compound stands out due to its targeted action and lower environmental impact .

生物活性

Pencycuron, a phenylurea-based fungicide, has garnered attention for its biological activity against various fungal pathogens, particularly in agricultural settings. This article delves into its efficacy, mechanisms of action, and potential health impacts based on diverse research findings.

Efficacy Against Fungal Pathogens

This compound is primarily recognized for its effectiveness in managing fungal diseases in crops. Notably, it has shown total inhibition of mycelial growth in Rhizoctonia solani, a significant pathogen affecting potatoes. Studies indicate that this compound can achieve complete control of black scurf disease at concentrations as low as 0.5% when applied as a dip treatment .

Table 1: Efficacy of this compound Against Black Scurf of Potato

| Treatment | Concentration | Disease Control (%) | Disease Incidence (%) | Disease Severity (%) |

|---|---|---|---|---|

| Monceren 250 SC | 0.5% | 99.6 | 0.5 | 1.1 |

| Monceren 250 SC | 0.75% | 98.4 | 1.0 | 2.4 |

| Emisan-6 | 0.25% | 75.5 | 12.8 | - |

| Boric Acid | 3% | 66.5 | - | - |

The formulations containing this compound (Monceren) demonstrated superior efficacy compared to other fungicides like Emisan-6 and Vitavax, which showed lesser control rates .

This compound's mechanism involves disrupting the fluidity of lipid membranes in fungal cells, leading to increased permeability and eventual cell death . This specific inhibitory activity is particularly potent against various isolates of Rhizoctonia solani, showcasing its targeted action.

Genotoxicity and Human Health Concerns

Despite its agricultural benefits, studies have raised concerns regarding the genotoxic potential of this compound. Research involving human cell lines indicated that exposure to this compound can lead to DNA damage, as evidenced by increased micronucleus frequency and comet assay results . The findings suggest a dose-dependent relationship where higher concentrations correlate with greater DNA damage.

Table 2: Genotoxic Effects of this compound

| Concentration (μg/ml) | Micronucleus Frequency (Statistical Significance) |

|---|---|

| 50 | Not significant |

| 100 | p = 0.048 |

These results underscore the need for further studies to elucidate the extent of this compound's genotoxic effects and potential long-term health implications for agricultural workers and consumers exposed to residues in food products .

Environmental Impact and Residue Dissipation

This compound residues have been detected in various environmental matrices, including soil and vegetables, raising concerns about its persistence and ecological impact . However, studies on rice plants indicate that this compound dissipates relatively quickly, with half-lives ranging from 1.57 to 2.77 days , suggesting minimal risk of accumulation in the food chain .

Case Studies

- Field Trials : In extensive field trials conducted over multiple seasons, this compound consistently demonstrated high efficacy against black scurf, achieving disease control rates exceeding 98% under controlled conditions .

- Genotoxicity Assessment : A collaborative study across two laboratories reported variable results regarding the genotoxic effects of this compound, highlighting the need for standardized testing protocols to assess its safety comprehensively .

- Environmental Monitoring : Investigations into the environmental fate of this compound revealed that while it is effective as a fungicide, careful monitoring is essential to mitigate potential risks associated with its residues in agricultural settings .

特性

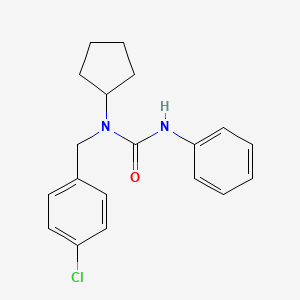

IUPAC Name |

1-[(4-chlorophenyl)methyl]-1-cyclopentyl-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O/c20-16-12-10-15(11-13-16)14-22(18-8-4-5-9-18)19(23)21-17-6-2-1-3-7-17/h1-3,6-7,10-13,18H,4-5,8-9,14H2,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGYFATSSENRIKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N(CC2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042261 | |

| Record name | Pencycuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66063-05-6 | |

| Record name | Pencycuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66063-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pencycuron [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066063056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pencycuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(4-chlorophenyl)methyl]-1-cyclopentyl-3-phenylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENCYCURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GCH2G449HP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mode of action of pencycuron?

A: this compound primarily acts as a contact fungicide, meaning it exerts its effect upon direct contact with the fungal pathogen rather than through systemic translocation within the plant [].

Q2: How does this compound affect sensitive strains of Rhizoctonia solani?

A2: Research suggests that this compound may affect the cell membrane of sensitive strains of Rhizoctonia solani. This is supported by observations of:

- Increased sensitivity to osmotic shock in the presence of this compound [, ].

- Rapid decline in the optical density of protoplast suspensions upon osmotic shock in the presence of this compound [, ].

- Inhibition of giant protoplast formation in sensitive strains [].

Q3: How does this compound affect the fluidity of lipid membranes in Rhizoctonia solani?

A3: Studies comparing a this compound-sensitive strain (R-C) and a less-sensitive strain (Rh-131) of Rhizoctonia solani found differences in their fatty acid composition:

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C19H21ClN2O, and its molecular weight is 328.84 g/mol.

Q5: What spectroscopic data is available for this compound?

A5: Several studies employed spectroscopic techniques to characterize this compound:

- FT-IR and FT-Raman: These techniques provide information on the vibrational modes of the molecule, offering insights into its structural characteristics [].

- NMR (Nuclear Magnetic Resonance): This method elucidates the arrangement of atoms and functional groups within the molecule, providing detailed structural information [].

- UV-Vis Spectroscopy: This technique reveals the compound's absorption and transmission of ultraviolet and visible light, providing insights into its electronic structure and potential for photochemical reactions [].

Q6: How stable is this compound in different environments?

A6: this compound demonstrates varying stability depending on environmental conditions:

- Storage: Formulated this compound products, such as water-floating formulations, exhibited good chemical stability, with less than 10% degradation after 12 weeks of storage at 55°C [].

- Soil: this compound degradation in soil is influenced by factors like temperature and moisture. Under laboratory conditions, the half-life ranged from 20 days at 35°C to 95 days at 12°C. Soil moisture content also played a role, with half-lives ranging from 21 to 38 days at 30% to 70% field moisture capacity [].

Q7: What is the effect of organic matter on this compound degradation in soil?

A: The presence of decomposed cow manure in soil was found to enhance this compound degradation under laboratory conditions, indicating the potential role of organic matter in accelerating its breakdown [].

A7: Based on the provided research, this compound's primary application is as a fungicide. There's no information suggesting catalytic properties or applications.

Q8: How has computational chemistry been employed in understanding this compound?

A8: Computational studies have been used to:

- Identify the most stable conformer of this compound using potential energy surface scans (PES) [].

- Predict chemical reactivity and stability based on HOMO-LUMO energy gaps and natural bond orbital (NBO) analysis [].

- Visualize charge distribution using molecular electrostatic potential (MEP) surface maps to identify potential interaction sites [].

- Analyze intermolecular interactions through Hirshfeld surface analysis [].

- Investigate stability through molecular dynamics simulations (MDS) [].

Q9: What structural features are crucial for this compound's fungicidal activity?

A9: Studies on benzylurea derivatives, including this compound, highlight key structural features:

- Benzyl Moiety: A para-substituent, especially chlorine, is essential for potent activity [].

- Alkyl Moiety: Bulky groups with 3-6 carbons, branched at the first carbon with not more than two carbon chains (e.g., sec-butyl or cyclopentyl), are most effective [].

- Phenylurea Group: A non-substituted phenyl group is crucial; any substituent on the benzene ring reduces activity [].

- Urea vs. Thiourea: Urea derivatives generally exhibit greater activity compared to their thiourea counterparts [].

Q10: How does the structure of this compound relate to its selectivity towards Rhizoctonia solani?

A: The specific structural features of this compound contribute to its selective toxicity towards certain anastomosis groups (AGs) of Rhizoctonia solani. For example, this compound shows strong activity against AG-2-2IIIB, AG-2-2IV, AG-3 PT, and AG-4HGIII, but lower activity against AG-A, AG-K, and certain isolates within AG-4HGI and AG-4HGII [].

Q11: What formulation strategies have been explored to improve this compound's application?

A11: Research explored water-floating formulations of this compound to enhance its efficacy for sheath blight control in rice:

- These formulations utilize vegetable oil as a floating agent and surface-active agents for improved spreading [].

- They demonstrated excellent spreadability on water and prolonged activity against sclerotia germination of Rhizoctonia solani in paddy water for over 30 days [].

Q12: What is the fate of this compound in rice plants after application?

A12: In rice plants, this compound is metabolized into several products:

- Major Metabolite: this compound itself remains the major component, even after 40 days, constituting 52% of the applied dose [].

- Minor Metabolites: Identified metabolites include:

- Bound Residues: Unextractable radiocarbon, indicating bound residues, increased over time, reaching 16.5% of the applied dose after 40 days [].

Q13: How much this compound residue remains in rice grains after application?

A: When applied twice before and at the heading stage of rice, this compound residues in harvested rice grains were found to be 0.56 ppm this compound equivalents. Most of the residue concentrated in the bran (85%), with only trace amounts detected in hulled rice (0.018 ppm) and polished rice (0.003 ppm) [].

Q14: What are the effective concentrations of this compound for controlling Rhizoctonia solani in laboratory settings?

A14: In vitro studies have shown varying effective concentrations (EC) for this compound against different Rhizoctonia solani isolates:

- Mycelial Growth Inhibition: Complete inhibition was observed at concentrations below 100 ppm for some isolates [].

- Sensitivity Variation: EC50 values (concentration inhibiting mycelial growth by 50%) ranged from 0.014 to 39209.5 mg a.i./L, indicating significant variability in sensitivity among isolates [].

- Effect of Soil: The presence of soil can affect this compound's efficacy, with some isolates showing higher EC100 values (concentration inhibiting growth by 100%) in soil compared to agar media [].

Q15: How effective is this compound in controlling sheath blight disease in rice under field conditions?

A15: Field trials evaluating this compound's efficacy against sheath blight in rice showed promising results:

- Control Efficacy: this compound (Monceren 250 SC) effectively controlled sheath blight disease, outperforming other tested fungicides [].

- Water-Floating Formulations: These formulations, applied one day before transplanting rice seedlings, achieved comparable disease control to the standard this compound wettable powder formulation [].

Q16: Is there evidence of developing resistance to this compound in Rhizoctonia solani populations?

A16: Yes, several studies indicate emerging resistance to this compound:

- Varied Sensitivity: Wide ranges in EC50 values for this compound among Rhizoctonia solani isolates suggest evolving resistance mechanisms within populations [, ].

- Field Resistance: Isolates collected from rice fields showed higher tolerance to this compound compared to those from other hosts, indicating potential selection pressure in rice cultivation [].

- Anastomosis Group Specificity: Resistance patterns can vary among different anastomosis groups (AGs) of Rhizoctonia solani, with some AGs displaying greater tolerance to this compound than others [, ].

Q17: Is there any cross-resistance between this compound and other fungicides?

A17: Research investigating cross-resistance between this compound and other fungicides found:

- Low Correlation: Correlation indices for cross-resistance between this compound and flutolanil, thifluzamide, and other fungicides were generally low, suggesting independent mechanisms of action and limited potential for cross-resistance [, ].

- Specific Cases: Some instances of cross-resistance were observed, such as between this compound and propiconazole in certain Rhizoctonia solani isolates from rice fields [].

Q18: What is the acute toxicity of this compound?

A18: The provided research primarily focuses on this compound's fungicidal activity, environmental fate, and resistance development. There is limited information regarding drug delivery, biomarkers, immunogenicity, or drug-transporter interactions, as these aspects are less relevant to its application as a pesticide.

Q19: What are some alternative fungicides or control strategies for diseases controlled by this compound?

A19: Several alternative fungicides and strategies were evaluated for managing diseases controlled by this compound:

- Fungicides: Alternatives with varying efficacies against Rhizoctonia solani include:

- Biological Control: Trichoderma species have been investigated as potential biocontrol agents for Rhizoctonia solani, but their efficacy has been variable [, , ].

A19: The provided research predominantly focuses on this compound's specific mode of action, efficacy, and resistance development. It lacks details regarding recycling, historical context, research infrastructure, or cross-disciplinary applications.

Q20: What analytical methods are commonly used to detect and quantify this compound residues?

A20: Commonly employed analytical methods include:

- High-Performance Liquid Chromatography (HPLC): This versatile technique separates and quantifies this compound residues in various matrices like rice plants, hulls, grains, and other agricultural commodities [, ].

- Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD): This method, suitable for analyzing volatile and semi-volatile compounds, is used for simultaneous determination of this compound in agricultural products [].

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides highly sensitive and specific detection and identification of this compound and its metabolites in environmental and biological samples [].

Q21: How are analytical methods validated for this compound analysis?

A21: Validation of analytical methods for this compound typically involves assessing:

- Linearity: Evaluating the linear relationship between the instrument response and analyte concentration over a defined range [, ].

- Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest detectable and quantifiable concentrations of this compound, respectively [, , ].

- Accuracy and Precision: Assessing the method's closeness to the true value (accuracy) and the degree of agreement among replicate measurements (precision) [, ].

- Recovery: Evaluating the efficiency of extracting this compound from the sample matrix [, , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。